molecular formula C10H13IN2O2 B15372891 Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B15372891
M. Wt: 320.13 g/mol
InChI Key: DDBMVIIDPDWDKQ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a cyclopropyl substituent at the N1 position, a methyl group at C3, an iodine atom at C4, and an ethyl carboxylate moiety at C3. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated pyrazole derivatives.

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

ethyl 2-cyclopropyl-4-iodo-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13IN2O2/c1-3-15-10(14)9-8(11)6(2)12-13(9)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

DDBMVIIDPDWDKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2CC2)C)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared with two closely related analogs:

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7)

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 1107658-53-6)

Property Target Compound Analog 1 (CAS 133261-11-7) Analog 2 (CAS 1107658-53-6)
Molecular Formula C₁₀H₁₃IN₂O₂ C₁₀H₁₄N₂O₂ C₁₀H₁₄N₂O₂
Molecular Weight (g/mol) ~321.23 194.23 194.23
Substituent Positions 1-Cyclopropyl, 3-Me, 4-I, 5-CO₂Et 1-Me, 3-Cyclopropyl, 5-CO₂Et 5-Cyclopropyl, 3-Me, 4-CO₂Et
XLogP3 ~2.8 (estimated) 1.4 1.4
Hydrogen Bond Acceptors 3 3 3
Key Features Iodo-substitution enhances polarizability and cross-coupling reactivity Methyl at N1, cyclopropyl at C3 Cyclopropyl at C5, carboxylate at C4

Key Observations :

  • The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to analogs, significantly altering solubility and reactivity .
  • The carboxylate group’s position (C5 in the target vs. C4 in Analog 2) alters hydrogen-bonding patterns and crystal packing .

Reactivity Differences :

  • The iodine atom in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs .
  • The cyclopropyl group in all three compounds may undergo ring-opening reactions under acidic conditions, but the presence of iodine could modulate this reactivity .

Crystallographic and Supramolecular Features

  • Crystal Packing : The iodine atom’s polarizability may lead to stronger halogen bonding in the target compound, influencing crystal lattice stability compared to analogs .
  • Analog 2’s carboxylate at C4 may adopt different packing patterns due to positional isomerism .
  • Tools like Mercury CSD () could visualize these differences, with the target compound likely exhibiting larger void spaces due to iodine’s steric bulk .

Potential Bioactivity

While direct data on the target compound’s bioactivity are lacking, pyrazole derivatives are known for antifungal and antimicrobial properties (). Key comparisons include:

  • Analog 1 : Methyl and cyclopropyl groups may enhance lipophilicity, aiding membrane penetration in antifungal applications.

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